molecular formula C20H18N2O4 B1419638 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline CAS No. 20440-91-9

4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline

Cat. No. B1419638
CAS RN: 20440-91-9
M. Wt: 350.4 g/mol
InChI Key: IRTXFNPBVZYVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline, also known as 4-M-NMPNA, is a nitroaromatic compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and it has been studied for its potential use in laboratory experiments.

Scientific Research Applications

Oxidation Processes

Gebhardt et al. (2008) explored the oxidation of substituted anilines to produce high yields of azoxyarenes, utilizing hydrogen peroxide and selenium dioxide as catalysts. In this context, 4-methoxy-N-(4-nitrophenyl)aniline was produced through the oxidation of 4-alkoxyanilines, showcasing its relevance in understanding the reaction pathways of aniline oxidation (Gebhardt, Priewisch, Irran, & Rück-Braun, 2008).

Electrochromic Materials

Li et al. (2017) synthesized and characterized novel electrochromic materials employing the nitrotriphenylamine unit as the acceptor and different thiophene derivatives as the donor. This study involved the synthesis of compounds structurally related to 4-methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline, indicating its potential utility in developing advanced materials for near-infrared (NIR) region applications (Li, Liu, Ju, Zhang, & Zhao, 2017).

Structural and Vibrational Analysis

Bravanjalin Subi et al. (2022) focused on the crystal growth, structural, vibrational effects, and chemical reactivity of 4-Methoxy-N-(nitrobenzylidene)-aniline, which is closely related to the target compound. This research provides insights into hydrogen bonding interactions, molecular dynamics simulations, and antimicrobial activity, highlighting the compound's multifaceted applications in material science and biochemistry (Bravanjalin Subi, Arul Dhas, Balachandran, & Hubert Joe, 2022).

Kinetic Studies

Castro et al. (2011) investigated the kinetics and mechanisms of anilinolysis reactions involving aryl 4-nitrophenyl carbonates, contributing to a deeper understanding of the reaction dynamics of compounds with similar structural elements. This study is pertinent for elucidating the reactivity and interaction of anilines and nitrophenyl carbonates in synthetic chemistry (Castro, Acevedo, & Santos, 2011).

properties

IUPAC Name

N,N-bis(4-methoxyphenyl)-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-25-19-11-7-16(8-12-19)21(17-9-13-20(26-2)14-10-17)15-3-5-18(6-4-15)22(23)24/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTXFNPBVZYVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668253
Record name 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline

CAS RN

20440-91-9
Record name 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Reactant of Route 3
Reactant of Route 3
4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Reactant of Route 6
Reactant of Route 6
4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.